molecular formula C20H13FN4O4 B2381338 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 1105242-75-8

2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2381338
CAS No.: 1105242-75-8
M. Wt: 392.346
InChI Key: BFPIZCBXAZACPB-UHFFFAOYSA-N
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Description

This compound features a dihydropyridazin-3-one core substituted at position 6 with a 2-fluorophenyl group and at position 2 with a methyl-linked 1,2,4-oxadiazole ring bearing a 2H-1,3-benzodioxol-5-yl moiety. Its synthesis likely involves multi-step reactions, including cyclization to form the oxadiazole ring and alkylation to attach the substituents. The fluorophenyl group may enhance lipophilicity and binding affinity through hydrophobic and electronic effects.

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-fluorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O4/c21-14-4-2-1-3-13(14)15-6-8-19(26)25(23-15)10-18-22-20(24-29-18)12-5-7-16-17(9-12)28-11-27-16/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPIZCBXAZACPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)C=CC(=N4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the oxadiazole ring would yield corresponding amines .

Scientific Research Applications

Medicinal Chemistry

This compound has been primarily investigated for its potential as a cyclooxygenase (COX) inhibitor and a cytotoxic agent . The COX enzymes play a crucial role in the inflammatory response and are significant targets for anti-inflammatory drugs. Research indicates that derivatives of this compound may exhibit selective inhibition of COX enzymes, which could lead to the development of new anti-inflammatory medications.

Key Findings:

  • Inhibition Mechanism : The compound's structure allows it to interact with the active site of COX enzymes effectively.
  • Cytotoxicity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including cervical carcinoma cells, suggesting its potential as an anticancer agent .

Biological Studies

The biological applications of this compound extend to its effects on cancer cell lines and other biological systems. Its unique structural features enable it to interact with multiple biological targets.

Case Studies:

  • Cervical Carcinoma Cells : In vitro studies indicated that the compound significantly reduced cell viability in cervical carcinoma cell lines through mechanisms that may involve oxidative stress and apoptosis .
  • Antimicrobial Activity : Preliminary tests have shown that the compound exhibits antimicrobial properties against certain bacterial strains, which could be explored further for developing new antibiotics.

Industrial Applications

The compound's unique chemical structure makes it a candidate for various industrial applications, particularly in pharmaceuticals and agrochemicals.

Potential Uses:

  • Pharmaceutical Development : Its ability to inhibit specific biological pathways suggests that it could serve as a lead compound in drug discovery programs aimed at treating inflammatory diseases and cancer.
  • Agrochemical Applications : The compound may also find use in developing new agrochemicals due to its biological activity against pests and pathogens .

Summary Table of Applications

Application AreaSpecific UseEvidence/Case Studies
Medicinal ChemistryCOX InhibitorPotential for anti-inflammatory drugs
Cytotoxic AgentInduces apoptosis in cervical carcinoma cells
Biological StudiesCancer ResearchSignificant reduction in cell viability
Antimicrobial ActivityEffective against certain bacterial strains
Industrial ApplicationsPharmaceutical DevelopmentLead compound for drug discovery
Agrochemical DevelopmentPotential use against pests/pathogens

Mechanism of Action

The mechanism of action of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) LogP (Predicted)
Target Compound Oxadiazole-benzodioxole methyl 2-Fluorophenyl ~425.4 ~3.2
5-Chloro-6-phenylpyridazinone (3a-3h) Alkyl/Halide Chlorophenyl ~250–300 ~2.0–2.5
6-(4-Fluorophenyl)-2-thienyl analog Thiophene methyl 4-Fluorophenyl ~350.3 ~2.8

Physicochemical Properties

  • Molecular Weight : At ~425.4 g/mol, the compound approaches the upper limit of Lipinski’s Rule of Five, which may impact oral bioavailability.

Biological Activity

The compound 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one represents a novel class of organic compounds that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A benzodioxole moiety, known for its diverse biological activities.
  • An oxadiazole ring that contributes to the compound's reactivity and biological effects.
  • A dihydropyridazine framework which is often associated with pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring demonstrate activity against various strains of bacteria and fungi.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus (MRSA)32 µg/mL
2Escherichia coli16 µg/mL
3Candida albicans64 µg/mL

These findings suggest that the presence of the oxadiazole moiety enhances the antimicrobial efficacy of the compound .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma). The results indicate that certain concentrations of the compound can lead to significant cell death.

Dose (µM)Viability (%) L929 (24h)Viability (%) A549 (24h)
2006875
1009288
507496

At lower concentrations, some derivatives have shown an increase in cell viability, indicating a potential for selective cytotoxicity against cancer cells while sparing normal cells .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes. The oxadiazole group is known to inhibit specific enzymes involved in metabolic pathways, potentially leading to apoptosis in targeted cancer cells. Additionally, the benzodioxole unit may enhance membrane permeability, facilitating greater uptake of the compound into cells .

Case Studies

A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model. The compound demonstrated promising results in reducing spheroid growth compared to control groups. This suggests that it may effectively target solid tumors by penetrating deeper tissue layers .

Q & A

Q. Which in vitro assays are most suitable for evaluating its kinase inhibition potential?

  • Methodological Answer :
  • ATP-competitive assays : Use FRET-based kits to measure displacement of fluorescent ATP analogs in kinases (e.g., EGFR, CDK2) .
  • Cellular proliferation assays : Test dose-dependent effects in cancer lines (e.g., A549) with Western blotting for phosphorylated targets .
  • Selectivity profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target interactions .

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